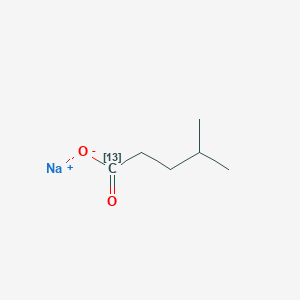

Sodium 4-methylvalerate-1-13C

Vue d'ensemble

Description

Sodium 4-methylvalerate-1-13C: is a stable isotope-labeled compound, specifically a sodium salt of 4-methylvaleric acid where the carboxyl carbon is replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methylvalerate-1-13C typically involves the carboxylation of 4-methylvaleric acid with carbon-13 labeled carbon dioxide. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting 4-methylvaleric acid-1-13C is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled carbon dioxide and stringent quality control measures to ensure isotopic purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-methylvalerate-1-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylvaleric acid-1-13C.

Reduction: It can be reduced to form 4-methylvaleraldehyde-1-13C.

Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: 4-methylvaleric acid-1-13C.

Reduction: 4-methylvaleraldehyde-1-13C.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Applications De Recherche Scientifique

Sodium 4-methylvalerate-1-13C is widely used in scientific research, including:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

Biology: Employed in metabolic labeling experiments to study the incorporation of carbon-13 into biological molecules.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and in quality control processes.

Mécanisme D'action

The mechanism of action of Sodium 4-methylvalerate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Sodium 4-methylvalerate: Similar structure but without the carbon-13 isotope.

Sodium isovalerate-1-13C: Another carbon-13 labeled compound with a different structure.

Sodium propionate-2-13C: A shorter chain carbon-13 labeled compound.

Uniqueness: Sodium 4-methylvalerate-1-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various scientific fields. Its structure and labeling make it particularly useful for tracing metabolic pathways and studying reaction mechanisms .

Activité Biologique

Sodium 4-methylvalerate-1-13C is an isotopically labeled compound derived from 4-methylvaleric acid, specifically enriched with the carbon-13 isotope. This compound serves as a significant tool in metabolic studies, particularly for tracing metabolic pathways involving branched-chain amino acids (BCAAs) and other biochemical processes. This article explores the biological activity of this compound, emphasizing its applications in research, metabolic studies, and its role in understanding various physiological processes.

Molecular Formula:

The molecular formula for this compound is .

Structure:

The compound features a sodium ion associated with the carboxylate group of 4-methylvaleric acid, which is critical for its solubility and biological activity.

Metabolic Tracing

This compound is primarily utilized as a tracer in metabolic studies. The incorporation of the carbon-13 label allows researchers to monitor the fate of the compound within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling provides insights into metabolic pathways and the dynamics of nutrient metabolism.

Applications in Research

-

Branched-Chain Amino Acid Metabolism:

This compound is particularly useful for studying the metabolism of BCAAs, which include leucine, isoleucine, and valine. By tracking the incorporation of the carbon-13 label into various metabolites, researchers can elucidate the pathways involved in amino acid catabolism and their roles in energy production and muscle metabolism . -

Pharmacokinetics Studies:

The compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. By administering this compound and measuring its appearance in different tissues or biological fluids, researchers can gain valuable information about drug pharmacokinetics . -

Cellular Function Studies:

Studies have shown that this compound can be used to investigate cellular functions related to muscle metabolism and other physiological processes .

Case Study 1: Metabolism of BCAAs

In a study examining the role of BCAAs in muscle metabolism, researchers utilized this compound to trace its incorporation into muscle tissue during exercise. The results indicated significant utilization of this compound during periods of increased metabolic demand, highlighting its importance in energy production .

Case Study 2: Drug Development

Another study focused on utilizing this compound to assess the pharmacokinetics of a new anti-diabetic drug. By tracking the labeled compound's distribution in animal models, researchers were able to determine optimal dosing regimens and understand potential metabolic interactions .

Table: Key Findings on Biological Activity

Propriétés

IUPAC Name |

sodium;4-methyl(113C)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIBXMDBFDMQW-NWZHYJCUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635466 | |

| Record name | Sodium 4-methyl(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-41-5 | |

| Record name | Sodium 4-methyl(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.